1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their high reactivity due to the presence of a highly active double bond in their structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide typically involves the reaction of 4-aminobenzoic acid or 4-aminophenylacetic acid with maleic anhydride to yield the corresponding maleic acid monoamides. These monoamides undergo cyclization to form the pyrrole ring structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of the active double bond.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, which react with the compound in the presence of solvents like DMF . Cycloaddition reactions are also common, where the compound reacts with various nucleophilic and electrophilic reagents .
Major Products
The major products formed from these reactions include various substituted maleimides and succinimides, which have significant biological activities .
Scientific Research Applications
1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a synthon in organic synthesis due to its reactive double bond.
Industry: Used in the preparation of heat-resistant polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide involves its interaction with various molecular targets and pathways. The compound’s imide group ensures high and diverse biological activities by selectively inhibiting proteins such as cyclooxygenase and enzyme kinase, which play vital roles in intracellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acid
- 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide is unique due to its specific structure, which combines a pyrrole ring with a piperidine carboxamide group. This unique structure contributes to its distinct reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-(2,5-dioxo-1-phenylpyrrol-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21) |
InChI Key |
DWWWCJOADJOZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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